4-(4-Bromophenoxy)piperidine hydrochloride

Vue d'ensemble

Description

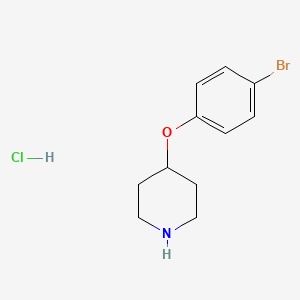

4-(4-Bromophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15BrClNO. It is a white solid that is used in various scientific research applications. This compound is known for its role as a selective serotonin subtype 1A (5-HT1A) receptor antagonist .

Méthodes De Préparation

The synthesis of 4-(4-Bromophenoxy)piperidine hydrochloride can be achieved through several routes. One common method involves the reaction of tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate with hydrochloric acid to yield the desired product . The reaction conditions typically include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Analyse Des Réactions Chimiques

4-(4-Bromophenoxy)piperidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

4-(4-Bromophenoxy)piperidine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders, such as depression and anxiety. The compound's structure allows for modifications that enhance pharmacological properties, making it a valuable component in drug design.

Case Study:

Research has demonstrated the efficacy of derivatives of this compound in enhancing the activity of certain neurotransmitter systems, which are pivotal in treating various central nervous system disorders. For instance, studies have shown that modifications to the piperidine ring can lead to increased binding affinity to serotonin receptors, thus improving therapeutic outcomes .

Biochemical Research

Investigating Receptor Interactions:

In biochemical research, this compound is employed to study receptor interactions and signaling pathways. Its ability to selectively bind to specific receptors makes it an essential tool for understanding complex biological processes.

Applications in Signal Transduction Studies:

The compound aids researchers in elucidating mechanisms of action for various signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This has implications for drug discovery and development, as understanding these interactions can lead to the identification of novel therapeutic targets .

Material Science

Formulation of Advanced Materials:

The compound is also used in material science for formulating advanced materials such as polymers and coatings. Its chemical properties enhance the performance and durability of these materials.

Properties Enhancement:

For example, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in electronics and protective coatings .

Pesticide Formulation

Agrochemical Development:

In agriculture, this compound is utilized in developing effective agrochemicals. Its application helps create pesticides that are not only effective against pests but also minimize environmental impact.

Sustainability Focus:

The use of this compound in pesticide formulations reflects a growing trend towards sustainable agricultural practices, aiming to reduce chemical residues while maintaining crop yields .

Analytical Chemistry

Standardization in Analytical Methods:

In analytical chemistry, this compound serves as a standard reference material. Its consistent properties ensure accuracy and reliability in quantitative analyses of similar compounds.

Use in Method Validation:

This application is critical for method validation processes where precise measurements are essential, such as in pharmaceutical quality control and environmental monitoring .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhances therapeutic efficacy |

| Biochemical Research | Receptor interaction studies | Aids in understanding signaling pathways |

| Material Science | Polymer formulation | Improves thermal stability and mechanical strength |

| Pesticide Formulation | Development of eco-friendly agrochemicals | Reduces environmental impact |

| Analytical Chemistry | Standard reference material | Ensures accuracy in quantitative analysis |

Mécanisme D'action

The compound exerts its effects by binding to the 5-HT1A receptor, thereby blocking the action of serotonin at this receptor site. This interaction affects various molecular pathways involved in mood regulation, anxiety, and other neurological functions. The precise mechanism involves the inhibition of serotonin signaling, which can modulate neurotransmitter release and neuronal activity.

Comparaison Avec Des Composés Similaires

4-(4-Bromophenoxy)piperidine hydrochloride can be compared to other similar compounds such as 4-(3-Bromophenoxy)piperidine hydrochloride . While both compounds share a similar structure, the position of the bromine atom on the phenoxy ring can influence their chemical properties and biological activities. Other similar compounds include various piperidine derivatives that are used in medicinal chemistry and pharmacology .

Activité Biologique

4-(4-Bromophenoxy)piperidine hydrochloride (CAS No. 63843-58-3) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromophenoxy group, which contributes to its biological activity. The molecular formula is CHBrClNO, and it has a molecular weight of approximately 292.6 g/mol.

Pharmacological Effects

- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit significant antidepressant effects. Studies have shown that this compound may act on serotonin receptors, influencing mood regulation and anxiety levels .

- Antinociceptive Properties : Animal studies have demonstrated that this compound possesses antinociceptive effects, which may be attributed to its interaction with opioid receptors and modulation of pain pathways .

- Neuroprotective Effects : Preliminary investigations suggest that the compound may offer neuroprotective benefits, potentially through antioxidant mechanisms that mitigate neuronal damage .

The biological activity of this compound is primarily mediated through:

- Serotonin Receptor Modulation : It selectively interacts with the 5-HT receptor, which is implicated in mood disorders and psychotropic effects.

- Opioid Receptor Interaction : The compound may influence pain perception by modulating opioid receptor activity, contributing to its antinociceptive properties.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | 5-HT receptor agonism | |

| Antinociceptive | Opioid receptor modulation | |

| Neuroprotective | Antioxidant activity |

Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, this compound was administered to evaluate its antidepressant-like effects. Results indicated a significant reduction in despair behavior compared to control groups, suggesting efficacy in mood enhancement.

Study 2: Pain Modulation

A separate study assessed the antinociceptive properties through formalin-induced pain models. The compound demonstrated a dose-dependent reduction in pain response, supporting its potential use in pain management therapies.

Propriétés

IUPAC Name |

4-(4-bromophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDEOBAKDCJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613692 | |

| Record name | 4-(4-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-58-3 | |

| Record name | 4-(4-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.